
Atuveciclib
Descripción general
Descripción
Atuveciclib, también conocido como BAY 1143572, es un potente e altamente selectivo inhibidor de la cinasa dependiente de ciclina 9 (CDK9). CDK9 es un regulador clave de la elongación transcripcional y está involucrado en la regulación de la expresión genética. This compound ha mostrado promesa en estudios preclínicos y clínicos para el tratamiento de varios cánceres, particularmente aquellos con sobreexpresión del oncogén MYC .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Atuveciclib involucra varios pasos clave, comenzando desde la 2,4-dicloro-1,3,5-triazina disponible comercialmente. El compuesto se hace reaccionar con una anilina adecuada en condiciones básicas para dar la N-aril-4-cloro-1,3,5-triazin-2-amina correspondiente.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto involucra el uso de reacciones de alto rendimiento, métodos de purificación eficientes y control de calidad estricto para garantizar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Atuveciclib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo sulfoximina, alterando la actividad del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos nucleófilos en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y varios análogos sustituidos, cada uno con actividades biológicas potencialmente diferentes .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de herramienta para estudiar el papel de CDK9 en la regulación transcripcional.
Biología: Investigado por sus efectos en la expresión genética y la regulación del ciclo celular.
Medicina: En ensayos clínicos para el tratamiento de cánceres, particularmente aquellos con sobreexpresión de MYC. .
Mecanismo De Acción
Atuveciclib ejerce sus efectos inhibiendo selectivamente CDK9, un componente clave del complejo de factor de elongación transcripcional positivo b (P-TEFb). CDK9 fosforila el dominio carboxilo-terminal de la ARN polimerasa II, facilitando la elongación transcripcional. La inhibición de CDK9 por this compound conduce a la regulación negativa de proteínas antiapoptóticas de corta duración y oncogenes como MYC y MCL1, induciendo apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Atuveciclib se compara con otros inhibidores de CDK9 como:
Dinaciclib: Un inhibidor pan-CDK con actividad más amplia pero mayor toxicidad.
Flavopiridol: Otro inhibidor de CDK9 con una estructura química y un perfil clínico diferentes.
VIP152: Un inhibidor altamente selectivo de CDK9 con un índice terapéutico mejorado y eficacia en modelos preclínicos .
This compound destaca por su alta selectividad para CDK9, propiedades farmacocinéticas favorables y prometedora eficacia clínica .
Actividad Biológica
Atuveciclib, also known as BAY 1143572, is a novel, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. This compound is currently under investigation in clinical trials for various malignancies, including acute leukemia and triple-negative breast cancer (TNBC). The biological activity of this compound has been extensively studied, revealing its potential as an effective therapeutic agent in oncology.
This compound selectively inhibits CDK9, leading to the dephosphorylation of RNA polymerase II on serine 2, which is crucial for transcriptional elongation. This inhibition results in decreased expression of oncogenes such as MYC and MCL1, both of which are associated with tumorigenesis and poor prognosis in several cancers .
Key Molecular Effects
- Dephosphorylation of RNA Polymerase II : Treatment with this compound leads to a time-dependent reduction in phosphorylated serine 2 (pSer2) levels of RNA Pol II, while not affecting serine 5 phosphorylation .
- Downregulation of Oncogenes : Significant reductions in MYC and MCL1 protein levels have been observed following treatment with this compound .
Antitumor Efficacy
This compound has demonstrated potent antitumor effects across various cancer types:
- Pancreatic Cancer : this compound sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis by inhibiting pro-survival proteins such as cFlip and Mcl-1. This combination treatment significantly reduced cell viability and enhanced apoptosis markers like cleaved PARP .
- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound inhibited mammosphere formation and reduced the population of cancer stem-like cells (CSLCs), indicating its potential to target aggressive cancer phenotypes. Additionally, it enhanced the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin .
Case Studies and Clinical Trials
This compound is currently being evaluated in phase I clinical trials (NCT01938638, NCT02345382) for its safety and efficacy in patients with advanced solid tumors and hematologic malignancies. Early results suggest promising anti-tumor activity, particularly in CDK9-high expressing cancers .
Summary of Biological Activity Studies
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Atuveciclib in CDK9 inhibition, and how does it regulate RNA Polymerase II activity?
this compound selectively inhibits the PTEFb/CDK9 complex by targeting CDK9/CycT1 (IC50 = 13 nM), leading to suppression of RNA Polymerase II (RNA Pol II) phosphorylation at Serine 2 (pSer2). This inhibition disrupts transcriptional elongation, reducing the expression of short-lived oncoproteins like MYC and Mcl-1 . Experimental validation involves Western blot analysis of pSer2 levels and downstream targets (e.g., MYC mRNA/protein) across cell lines (e.g., MOLM-13 leukemia cells) to confirm concentration-dependent effects .
Q. What experimental models are suitable for evaluating this compound’s antiproliferative effects in vitro?
Established cell lines (e.g., pancreatic PDAC lines Panc89, Colo357) and patient-derived xenograft (PDX) models are commonly used. Key methodologies include:
- MTT assays : To measure viability (e.g., EC50 values ranging from 0.1–10 μM in PDAC cells) .
- Colony formation assays : To assess long-term proliferation inhibition .
- Flow cytometry : To quantify apoptosis (Sub-G1 population) and cell-cycle arrest (G1/G2 phases) .
Q. How is this compound’s selectivity for CDK9 validated against other kinases?
Kinase profiling assays demonstrate >50-fold selectivity for CDK9 over other CDKs (e.g., CDK1, CDK2) and non-CDK kinases. For example, this compound shows minimal inhibition of CDK4/6 (IC50 >1 μM) . Validation includes:
- In vitro kinase activity assays using recombinant kinases.
- Transcriptomic analysis of CDK9-dependent genes (e.g., MYC) to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between monotherapy and combination therapy?
While this compound monotherapy shows limited efficacy in PDAC cells (>50% viability at 10 μM), synergistic effects are observed with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). Key strategies include:
- Mechanistic studies : Western blot analysis of cFlip and Mcl-1 suppression to explain TRAIL sensitization .
- Dose optimization : Combining low-dose this compound (0.5–1 μM) with TRAIL (10–100 ng/mL) achieves EC50 values ≤10% viability in resistant PDAC models .
- Resistance profiling : Comparative analysis of responsive (e.g., PDX 609) vs. resistant (e.g., PDX 722) cell lines to identify biomarkers .
Q. What methodologies are recommended to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?
- Xenograft models : Dose-dependent tumor growth inhibition (T/C ratios: 0.20–0.64 at 6.25–35 mg/kg) in MOLM-13 leukemia models .
- Pharmacodynamic markers : MYC mRNA reduction in blood cells as a surrogate for target engagement .
- Toxicokinetics : Monitoring body weight loss (<10%) and blood clearance rates (CLb = 1.1 L/kg/h in rats) .
Q. How does this compound modulate the tumor microenvironment (TME) in triple-negative breast cancer (TNBC)?
this compound inhibits CDK9-driven transcriptional programs in cancer stem-like cells (CSCs), reducing invasiveness (e.g., 70% decrease in MDA-MB-231 invasion at 3 μM) and MS (mammosphere) formation. Methods include:
- 3D invasion assays : Quantifying Matrigel penetration .
- CSC marker analysis : ALDH1 and CD44/CD24 expression via flow cytometry .
- Ferroptosis correlation : Linking TIMP1 expression with GPX4/HSPA5 levels in colorectal cancer models .
Q. What experimental designs address variability in this compound’s efficacy across hematologic vs. solid tumors?
- Transcriptional dependency screening : Identify tumors with high CDK9/MYC pathway activity (e.g., AML, T-cell leukemia) .
- Combinatorial screens : Test this compound with chemotherapeutics (e.g., cisplatin) or targeted agents (e.g., PARP inhibitors) .
- Single-cell RNA sequencing : Resolve heterogeneity in drug response within tumor subpopulations .
Q. Methodological Considerations
Q. How should researchers optimize Western blot protocols to assess CDK9 inhibition dynamics?
- Sample collection : Lyse cells at multiple time points (e.g., 6–24 h post-treatment) to capture pSer2 reduction kinetics .
- Antibody validation : Use phospho-specific RNA Pol II (Ser2) and total RNA Pol II antibodies.
- Normalization : Control for loading using stable proteins (e.g., CDK9, cyclin T) unaffected by this compound .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
- Non-linear regression : Calculate EC50/IC50 using GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., TRAIL ± this compound) and adjust for multiple comparisons .
- Heatmaps : Visualize Sub-G1 apoptosis percentages across concentration gradients .
Q. How can translational relevance be enhanced in preclinical this compound research?
- PDX models : Use primary patient-derived cells (e.g., gemcitabine-resistant Panc89-GR3) to mimic clinical resistance .
- Biomarker discovery : Correlate TIMP1 expression with drug sensitivity in DepMap datasets .
- In vivo imaging : Monitor tumor regression via bioluminescence in orthotopic models .
Tables
Key Pharmacodynamic Parameters of this compound |
---|
Target |
Antiproliferative IC50 |
In Vivo Efficacy |
Recommended In Vitro Assays |
---|
1. MTT viability assays (24–72 h incubation) |
2. Colony formation (7–14 days post-treatment) |
3. Apoptosis quantification via Annexin V/PI staining |
Propiedades
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414943-94-4 | |
Record name | Atuveciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATUVECICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.